Stereospecific Antimicrobial Activity: (2S,3R)-Isomer Inhibits Bacterial Growth, (2R,3S)-Isomer Does Not
The (2S,3R) stereoisomer of 3-hydroxyleucine demonstrates broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria and yeasts. In contrast, the (2R,3S) stereoisomer shows no antimicrobial activity under identical conditions [1]. This functional divergence is attributed to stereospecific inhibition of serine proteases, where both isomers can inhibit trypsin and proteinase K, but only the (2S,3R) isomer translates this inhibition into effective growth suppression [2]. This differential activity highlights the critical importance of stereochemistry for biological function and validates the selection of the (2S,3R) isomer for antimicrobial research.
| Evidence Dimension | Antimicrobial Activity |
|---|---|
| Target Compound Data | Inhibits growth of Gram-positive and Gram-negative bacteria and yeasts |
| Comparator Or Baseline | (2R,3S)-3-hydroxyleucine: No inhibition of Gram-positive, Gram-negative bacteria, or yeasts |
| Quantified Difference | Active vs. Inactive |
| Conditions | Antimicrobial susceptibility testing (method not specified in source) |
Why This Matters
This stereospecific activity dictates that only the (2S,3R) isomer is suitable for antimicrobial discovery programs, directly impacting procurement decisions.
- [1] ChemicalBook. (n.d.). 10148-71-7: (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid. Retrieved from https://www.chemicalbook.cn/CASEN_10148-71-7.htm View Source
- [2] 0elem. (n.d.). (2R,3S)-(-)-2-氨基-3-羟基-4-甲基戊酸. Retrieved from https://www.0elem.com/reagent/cas/BK3501937 View Source
